Nicotinic anhydride

Description

Properties

IUPAC Name |

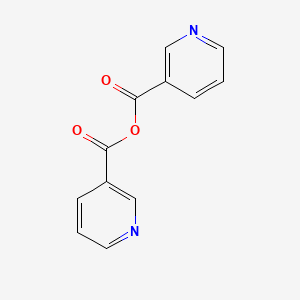

pyridine-3-carbonyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPODXHOUBDCEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168554 | |

| Record name | Nicotinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-38-0 | |

| Record name | Nicotinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (niacin or vitamin B3), is a key chemical intermediate in organic synthesis. Its utility lies in its ability to act as an efficient acylating agent for the introduction of the nicotinoyl group, a structural motif present in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of nicotinic anhydride. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its probable role as a prodrug of nicotinic acid.

Chemical Structure and Identification

This compound is a symmetrical anhydride formed from two molecules of nicotinic acid with the elimination of one molecule of water.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | pyridine-3-carbonyl pyridine-3-carboxylate[1] |

| Synonyms | 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride[1] |

| CAS Number | 16837-38-0[1] |

| Molecular Formula | C₁₂H₈N₂O₃[1] |

| SMILES | O=C(OC(=O)c1cccnc1)c2cccnc2 |

| InChI | InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H |

| InChIKey | VPODXHOUBDCEHN-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture and should be handled under anhydrous conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 228.20 g/mol | --INVALID-LINK-- |

| Melting Point | 122-125 °C | Organic Syntheses, Coll. Vol. 5, p.822 (1973) |

| Boiling Point | Decomposes | Not applicable |

| Solubility | Soluble in polar organic solvents such as DMSO. | MedKoo Biosciences |

| Appearance | White to off-white solid. | CymitQuimica |

Synthesis

This compound can be synthesized from nicotinic acid through various methods. A common and efficient laboratory-scale preparation involves the reaction of nicotinic acid with a dehydrating agent in the presence of a base.

Synthesis from Nicotinic Acid using Phosgene (B1210022)

This method provides a high yield of this compound under relatively mild conditions.

Materials:

-

Nicotinic acid

-

Anhydrous benzene (B151609)

-

12.5% solution of phosgene in benzene

-

Anhydrous cyclohexane

Procedure:

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of 10 g (0.081 mole) of nicotinic acid in 275 mL of anhydrous benzene is prepared.

-

To remove traces of moisture, approximately 75 mL of benzene is distilled off.

-

The mixture is then cooled to 5°C in an ice bath.

-

8.65 g (0.086 mole) of triethylamine is added at once to the cold suspension, resulting in a clear solution.

-

While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added dropwise. A precipitate of triethylamine hydrochloride will form immediately.

-

After the addition is complete, the mixture is stirred at room temperature for 45 minutes and then heated to boiling.

-

The hot mixture is filtered to remove the triethylamine hydrochloride. The filter cake is washed with warm benzene.

-

The combined filtrate and washes are evaporated to dryness under reduced pressure.

-

The solid residue is simmered with 75 mL of anhydrous benzene and filtered while hot.

-

The filtrate is allowed to stand at room temperature for 2-3 hours to crystallize the this compound.

-

The crystals are collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum to yield this compound. Further product can be obtained by concentrating the mother liquor.

Reactivity and Stability

This compound is a reactive compound, primarily used as an acylating agent. It is susceptible to hydrolysis and should be stored in a dry environment.

Acylation Reactions

As a carboxylic acid anhydride, this compound readily reacts with nucleophiles, such as alcohols, amines, and phenols, to introduce the nicotinoyl group. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Hydrolysis

In the presence of water, this compound hydrolyzes to form two molecules of nicotinic acid. This reaction is the basis for its likely role as a prodrug of nicotinic acid in vivo.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expected Absorptions:

-

C=O Stretching: As a non-cyclic anhydride, two characteristic strong C=O stretching bands are expected. One for the symmetric stretch and another for the asymmetric stretch, typically in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, respectively.

-

C-O Stretching: A strong band corresponding to the C-O-C anhydride linkage is expected in the range of 1175-1045 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, characteristic of the substitution pattern on the pyridine (B92270) ring.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: The four protons on each of the two equivalent pyridine rings would be expected to show signals in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the anhydride group, the protons on the pyridine ring will be deshielded. The exact chemical shifts and coupling patterns would be consistent with a 3-substituted pyridine ring.

-

¹³C NMR: Signals for the pyridine ring carbons would be expected in the range of δ 120-155 ppm. The carbonyl carbon of the anhydride group would appear significantly downfield, typically in the range of δ 160-175 ppm.

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Acquire and process the NMR data according to the instrument's standard procedures.

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 228.20) should be observed.

-

Major Fragments: Fragmentation is likely to involve the cleavage of the C-O bond of the anhydride linkage. A prominent fragment would be the nicotinoyl cation at m/z = 106. Another possible fragmentation pathway could lead to the loss of CO₂ to give a fragment at m/z = 184.

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Biological Activity and Signaling Pathways

There is currently no direct evidence to suggest that this compound has its own distinct biological signaling pathways. Its primary biological relevance is considered to be as a prodrug of nicotinic acid. Upon administration, it is expected to undergo rapid hydrolysis in vivo to release two molecules of nicotinic acid.

The pharmacological effects observed are therefore attributed to nicotinic acid, which is known to:

-

Act as a ligand for the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells.

-

Inhibit lipolysis in adipose tissue, leading to a decrease in the flux of free fatty acids to the liver.

-

Reduce the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).

-

Increase the levels of high-density lipoprotein (HDL) cholesterol.

Conclusion

This compound is a valuable reagent in organic synthesis, serving as an efficient precursor for the introduction of the nicotinoyl moiety. Its chemical properties are characteristic of a symmetrical aromatic carboxylic acid anhydride. While it does not appear to have direct biological activity, its role as a prodrug that is readily converted to the pharmacologically active nicotinic acid makes it a compound of interest for drug development professionals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective application in research and development.

References

Physical and chemical characteristics of nicotinic anhydride

An in-depth guide to the physical and chemical properties of nicotinic anhydride (B1165640), tailored for researchers and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by experimental data and methodologies.

Compound Identification and Overview

Nicotinic anhydride (CAS No: 16837-38-0) is the symmetrical anhydride of nicotinic acid (Vitamin B3). It serves as a valuable reagent and intermediate in organic synthesis, particularly in acylation reactions for the preparation of nicotinic acid derivatives, which are of interest in medicinal chemistry.[1] Structurally, it consists of two nicotinoyl groups linked by an oxygen atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citations |

|---|---|---|

| CAS Number | 16837-38-0 | [1][2][3] |

| Molecular Formula | C₁₂H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 228.20 g/mol | [2][3] |

| IUPAC Name | pyridine-3-carbonyl pyridine-3-carboxylate | [3] |

| Synonyms | 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride | [1][4] |

| InChI Key | VPODXHOUBDCEHN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | O=C(OC(=O)C1=CC=CN=C1)C2=CC=CN=C2 |[4] |

Physical Characteristics

This compound is typically a stable, crystalline solid under standard laboratory conditions. Its physical properties are summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Appearance | White to off-white powder or crystals. | [1][2] |

| Melting Point | 122–125 °C | [2][5][6] |

| Boiling Point | 200 °C at 1 mmHg | [2][6] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2][6] |

| Solubility | Soluble in acetone (B3395972) and other polar organic solvents. Used with anhydrous benzene (B151609) and cyclohexane (B81311) during synthesis. |[1][2][5] |

Chemical Characteristics

Reactivity and Stability

As a carboxylic anhydride, this compound exhibits typical reactivity. It is primarily used as an acylating agent to introduce the nicotinoyl group into various molecules, such as alcohols and amines.[1] The compound is sensitive to moisture and may react violently with water, hydrolyzing to form two equivalents of nicotinic acid.[7] Syntheses involving this compound are therefore conducted under anhydrous conditions.[5][8] While comprehensive stability data is limited, it should be stored in a dry, closed container.[7][9]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic anhydride like this compound is distinguished by several key features:

-

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are expected in the region of 1750-1850 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the two C=O groups in the anhydride linkage.[5]

-

Aromatic Ring Vibrations:

-

C-H stretching from the pyridine (B92270) ring is expected between 3000-3100 cm⁻¹ .[5]

-

C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.[5]

-

-

C-O Stretching: A strong band corresponding to the C-O-C stretch of the anhydride group is expected in the 1000-1300 cm⁻¹ range.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the two equivalent pyridine rings. Based on data for the parent nicotinic acid, the chemical shifts for these aromatic protons would likely fall in the 7.5-9.2 ppm range.[2][8] The splitting patterns (doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the pyridine ring.

-

Carbonyl Carbon: The anhydride carbonyl carbon signal is predicted to appear in the 165-190 ppm range.

-

Aromatic Carbons: The signals for the five unique carbons of the pyridine rings are expected in the 125-170 ppm range.

-

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The following protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[5]

Synthesis of this compound from Nicotinic Acid

This method involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form the anhydride.

Materials:

-

Nicotinic Acid (10.0 g, 0.081 mole)

-

Anhydrous Dichloromethane (B109758) (150 ml)

-

Triethylamine (8.65 g, 0.086 mole)

-

Phosgene (12.5% solution in benzene, 34 g, 0.043 mole)

-

Anhydrous Benzene

-

Cyclohexane

Procedure:

-

A suspension of nicotinic acid in 150 ml of anhydrous dichloromethane is prepared in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to 0–5 °C.[5]

-

Triethylamine (8.65 g) is added all at once to the cold suspension. The mixture is stirred until a clear solution is obtained.[5]

-

The phosgene solution (34 g) is added dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 7 °C. Triethylamine hydrochloride precipitates immediately.[5]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.[5]

-

The solvent is removed under reduced pressure on a rotary evaporator.[5]

-

The dry residue is treated with 75 ml of anhydrous benzene and simmered. The hot mixture is filtered to remove the triethylamine hydrochloride precipitate.[5]

-

The filtrate is allowed to stand at room temperature for 2–3 hours to crystallize the product.[5]

-

The crystalline this compound is collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum. A first crop yields approximately 6.25 g (68%).[5]

-

The filtrate can be concentrated and the residue recrystallized from a benzene-cyclohexane mixture (2:3) to obtain a second crop, increasing the total yield to 87–93%.[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from nicotinic acid, as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. youtube.com [youtube.com]

- 2. echemi.com [echemi.com]

- 3. hmdb.ca [hmdb.ca]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. koyonchem.com [koyonchem.com]

- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopy - Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to Nicotinic Anhydride (CAS: 16837-38-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicotinic Anhydride (B1165640) (CAS No. 16837-38-0), a key reagent and intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, significant applications, and the biological signaling pathways associated with its hydrolysis product, nicotinic acid.

Physicochemical and Spectroscopic Data

Nicotinic anhydride is the symmetrical anhydride of nicotinic acid (Vitamin B3). It presents as a white to off-white crystalline solid and is highly sensitive to moisture.[1] Due to its reactivity, it serves as a valuable acylating agent in the synthesis of various nicotinic acid derivatives.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16837-38-0 | [2] |

| Molecular Formula | C₁₂H₈N₂O₃ | [2] |

| Molecular Weight | 228.21 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 122–125 °C | [1] |

| Boiling Point | 200 °C at 1 mmHg | |

| Solubility | Soluble in polar organic solvents (e.g., Acetone) and benzene (B151609).[1] | [2] |

| InChI Key | VPODXHOUBDCEHN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)OC(=O)C2=CC=CN=C2 | [2] |

Predicted Spectroscopic Analysis

-

¹H NMR Spectroscopy: The molecule is symmetrical, resulting in a simplified spectrum. The four protons on each pyridine (B92270) ring are chemically equivalent to their counterparts on the other ring. This would lead to four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm), corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The splitting patterns would be complex due to proton-proton coupling within the aromatic system.

-

¹³C NMR Spectroscopy: Due to symmetry, six distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): One signal in the downfield region, characteristic of anhydride carbonyls (typically δ 160-175 ppm).

-

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with shifts influenced by the nitrogen atom and the carbonyl group. Aromatic carbons typically appear between δ 120-150 ppm.

-

-

Infrared (IR) Spectroscopy: As a non-cyclic anhydride, its IR spectrum is expected to show two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[3]

-

Asymmetric C=O Stretch: Strong band around 1800-1830 cm⁻¹.

-

Symmetric C=O Stretch: Strong band around 1740-1760 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation pathways for anhydrides include the loss of CO and CO₂, leading to peaks at m/z = 200 and m/z = 184, respectively. A primary fragmentation would be the cleavage of the C-O-C bond to yield a nicotinoyl cation (m/z = 106), which would likely be a prominent peak.

-

Synthesis and Purification

This compound is typically synthesized from nicotinic acid. The method detailed in Organic Syntheses provides a reliable and high-yield procedure, emphasizing the need for strictly anhydrous conditions due to the compound's moisture sensitivity.[1]

Experimental Protocol: Synthesis from Nicotinic Acid

This protocol is adapted from Rinderknecht and Gutenstein, Org. Synth.1967 , 47, 89.[1]

Reaction Scheme:

2 C₆H₅NO₂ (Nicotinic Acid) + COCl₂ (Phosgene) + 2 (C₂H₅)₃N (Triethylamine) → C₁₂H₈N₂O₃ (this compound) + 2 (C₂H₅)₃N·HCl + CO₂ + H₂O

Materials:

-

Nicotinic acid (10 g, 0.081 mole)

-

Anhydrous benzene (275 ml)

-

Triethylamine (B128534) (8.65 g, 0.086 mole), freshly distilled

-

12.5% solution of phosgene (B1210022) in benzene (34 g, 0.043 mole phosgene)

-

Anhydrous cyclohexane

Procedure:

-

Set up a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a stillhead connected to a condenser. All glassware must be oven-dried at 200°C overnight.[1]

-

Add nicotinic acid and anhydrous benzene to the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove trace moisture.

-

Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride tube. Cool the mixture to 5°C in an ice bath.

-

Add the triethylamine all at once to the cold suspension. A clear solution should form.

-

With continued stirring and cooling, add the phosgene solution through the dropping funnel. Maintain the reaction temperature below 7°C. Triethylamine hydrochloride will precipitate immediately.[1]

-

After the addition is complete, stir the mixture at 5°C for 30 minutes, then at room temperature for an additional 2 hours.

-

Filter the mixture and wash the collected triethylamine hydrochloride with anhydrous benzene.

-

Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.

-

To purify the crude product, simmer the residue with 175 ml of a 2:3 mixture of anhydrous benzene and cyclohexane. Filter the hot mixture to remove any insoluble material.

-

Store the filtrate at 5°C for 18 hours to allow crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold benzene-cyclohexane mixture, and dry in a vacuum.

-

A total yield of 87–93% of this compound with a melting point of 122–123°C can be obtained.[1]

Applications in Organic Synthesis

This compound is primarily used as an efficient acylating agent for the introduction of the nicotinoyl group. Its reactivity is characteristic of acid anhydrides, making it a valuable tool in the synthesis of esters and amides of nicotinic acid, which are often explored for their pharmacological properties.

Experimental Protocol: Esterification of an Alcohol

This protocol demonstrates the use of this compound in the synthesis of nicotinic acid esters, adapted from a foundational method for preparing steroid nicotinates.

Reaction: Alcohol (R-OH) + this compound → Nicotinate (B505614) Ester (R-O-CO-Py) + Nicotinic Acid

Materials:

-

An alcohol (e.g., Testosterone, 15 parts by weight)

-

This compound (14 parts by weight)

-

Water

-

Sodium bicarbonate

Procedure:

-

Heat this compound in a reaction vessel to 140°C until it becomes a molten liquid.

-

Add the alcohol (e.g., testosterone) to the molten anhydride.

-

Maintain the mixture at 140°C for 30 minutes with frequent stirring.

-

After cooling, crush the resulting solid mass and suspend it in water.

-

Add sodium bicarbonate solution to neutralize and dissolve any unreacted anhydride and the nicotinic acid byproduct.

-

The insoluble product, the nicotinate ester, precipitates out.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

Biological Activity and Signaling Pathways

This compound itself is not known to be a direct pharmacological agent. In a biological system, it is expected to readily hydrolyze to two equivalents of nicotinic acid (niacin). Therefore, its biological relevance is directly tied to the well-established pharmacology of nicotinic acid.

Nicotinic acid is a crucial vitamin and a lipid-lowering agent. Its primary pharmacological effects are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as the Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also designated as GPR109A.[4]

HCA₂ Receptor Signaling Cascade

The activation of the HCA₂ receptor by nicotinic acid initiates a signaling cascade primarily through the Gᵢ subfamily of G proteins.

Key Steps in the Pathway:

-

Ligand Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of cells, particularly adipocytes and immune cells like macrophages.[5][6]

-

Gᵢ Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gᵢ protein. The Gαᵢ subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects (Antilipolysis): In adipocytes, the decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA would normally phosphorylate and activate hormone-sensitive lipase (B570770) (HSL), the enzyme responsible for breaking down triglycerides. By inhibiting this cascade, nicotinic acid effectively reduces lipolysis, leading to a decrease in circulating free fatty acids.

-

Gβγ-Mediated Pathways: The dissociated Gβγ subunits can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.

References

Nicotinic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nicotinic anhydride (B1165640), a key reagent and intermediate in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of pharmacologically active compounds.

Core Chemical and Physical Data

Nicotinic anhydride, also known as 3-pyridinecarboxylic acid anhydride, is a derivative of nicotinic acid (Vitamin B3). It serves as a potent acylating agent, primarily utilized in the esterification and amidation of various substrates. Its properties are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₁₂H₈N₂O₃ | [1][2] |

| Molecular Weight | 228.20 g/mol | [2] |

| IUPAC Name | pyridine-3-carbonyl pyridine-3-carboxylate | [2] |

| CAS Number | 16837-38-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122–125 °C | [3] |

| Solubility | Soluble in polar organic solvents |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534).[3] This procedure is favored for its high yield and relative simplicity.

Experimental Protocol: Synthesis from Nicotinic Acid and Phosgene[3]

Materials:

-

Nicotinic acid

-

Anhydrous benzene (B151609)

-

Triethylamine (freshly distilled)

-

12.5% solution of phosgene in benzene

-

Anhydrous cyclohexane (B81311)

Procedure:

-

A suspension of 10 g (0.081 mole) of nicotinic acid in 275 ml of anhydrous benzene is placed in a three-necked flask. To remove residual moisture, approximately 75 ml of benzene is distilled off.

-

The mixture is cooled to 5°C in an ice bath, and 8.65 g (0.086 mole) of triethylamine is added, resulting in a clear solution.

-

While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added dropwise. Triethylamine hydrochloride precipitates immediately.

-

The reaction mixture is stirred at room temperature for 45 minutes and then heated to boiling.

-

The hot mixture is filtered to remove the triethylamine hydrochloride precipitate. The filter cake is washed with warm benzene.

-

The combined filtrate and washes are evaporated to dryness.

-

The residue is treated with a hot mixture of benzene and cyclohexane (2:3) and filtered to remove any remaining insoluble material.

-

The filtrate is cooled to 5°C for 18 hours to induce crystallization.

-

The crystalline this compound is collected by filtration, washed with a cold benzene-cyclohexane mixture, and dried under vacuum.

Expected Yield: 87–93%

Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

This compound is a versatile acylating agent, readily participating in nucleophilic acyl substitution reactions.[4] Its reactivity stems from the presence of two electrophilic carbonyl carbons and a good leaving group (a nicotinate (B505614) anion).

General Acylation Mechanism

The reaction with nucleophiles such as alcohols, amines, or water follows a general two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a nicotinate anion as the leaving group. Subsequent proton transfer steps neutralize the product.

General mechanism of nucleophilic acyl substitution.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the synthesis of nicotinic acid esters and amides, many of which are of interest in drug development. Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological and inflammatory processes.

Synthesis of Nicotinic Acid Esters

This compound is an effective reagent for the esterification of alcohols, including complex molecules like steroids.[5]

Experimental Protocol: Esterification of Testosterone (B1683101) [5]

Materials:

-

This compound

-

Testosterone

-

Sodium bicarbonate solution

-

Water

Procedure:

-

14 parts by weight of this compound are heated to 140°C in a reaction vessel.

-

15 parts by weight of testosterone are added to the molten anhydride.

-

The mixture is maintained at 140°C for 30 minutes with stirring.

-

After cooling, the solid mass is crushed and suspended in 500 parts by volume of water.

-

A solution of sodium bicarbonate is added to dissolve unreacted anhydride and the nicotinic acid byproduct.

-

The insoluble product, testosterone-17-nicotinate, is collected by filtration, washed with water, and dried.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands, typically appearing in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the pyridine (B92270) rings and the carbonyl carbons. The chemical shifts of the pyridine protons are typically observed in the aromatic region of the ¹H NMR spectrum.[6]

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its utility in the synthesis of nicotinic acid esters and amides makes it an important tool for the development of new therapeutic agents targeting a range of biological pathways. The protocols and data presented in this guide provide a foundation for its effective use in a research and development setting.

References

Solubility of Nicotinic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nicotinic anhydride (B1165640) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for synthesis and purification—which provide insights into solubility behavior—and analytical methodologies for potential solubility determination.

Qualitative Solubility of Nicotinic Anhydride

This compound is generally described as a white to off-white solid that is soluble in polar organic solvents.[1] The following table summarizes the available qualitative solubility information for this compound in several organic solvents. This information is primarily derived from chemical supplier data sheets and synthesis protocols.

| Solvent | Solubility | Source | Notes |

| Acetone | Soluble | [2] | A polar aprotic solvent. |

| Benzene (B151609) | Soluble in hot solvent, sparingly soluble in cold solvent. | [3] | Used as a recrystallization solvent, indicating temperature-dependent solubility. |

| Benzene/Cyclohexane (B81311) Mixture (2:3) | Soluble in hot mixture, sparingly soluble in cold mixture. | [3] | Used for crystallization, suggesting lower solubility than in pure benzene. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[3] It describes the synthesis of this compound from nicotinic acid and its subsequent purification by crystallization, which relies on its differential solubility in benzene and a benzene/cyclohexane mixture at varying temperatures.

Materials:

-

Nicotinic Acid

-

Anhydrous Benzene

-

12.5% Solution of Phosgene (B1210022) in Benzene

-

Cyclohexane

-

Standard laboratory glassware (three-necked round-bottomed flask, stirrer, dropping funnel, condenser, etc.)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Drying: A mixture of nicotinic acid and anhydrous benzene is heated to distill off a portion of the benzene, ensuring the removal of any residual moisture.

-

Reaction: The mixture is cooled, and triethylamine is added, followed by the dropwise addition of a phosgene solution in benzene at a low temperature (not exceeding 7°C). This results in the precipitation of triethylamine hydrochloride.

-

Filtration: The reaction mixture is heated to boiling and filtered while hot to remove the triethylamine hydrochloride precipitate. The filter cake is washed with warm benzene.

-

First Crystallization: The combined filtrate and washes are evaporated to dryness. The residue is simmered with anhydrous benzene and filtered hot. The filtrate is allowed to stand at 20°C for 2-3 hours to allow for the crystallization of this compound. The crystals are collected by filtration, washed with cold anhydrous benzene, and dried.

-

Second Crystallization (from filtrate): The filtrate from the first crystallization is evaporated to dryness. The residue is simmered in a 2:3 mixture of benzene and cyclohexane and filtered while hot. The filtrate is cooled to 5°C for 18 hours to yield a second crop of crystalline this compound.

This procedure indicates that this compound is soluble in hot benzene and a hot benzene/cyclohexane mixture, and its solubility decreases significantly as the temperature is lowered, allowing for its crystallization and purification.

General Protocol for Gravimetric Solubility Determination

This is a general procedure that can be adapted to determine the solubility of this compound in a specific organic solvent.[4][5][6]

Materials:

-

This compound

-

Selected Organic Solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish or vial

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled environment (e.g., a shaker or water bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a membrane filter to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Quantification: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Calculation: The dish is reweighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in terms of g/100 mL or mol/L.

Analytical Methods for Quantification

To accurately determine the concentration of this compound in a saturated solution, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of related compounds and can be adapted for this compound.[7][8][9]

HPLC-UV Method Development Considerations:

-

Column: A reverse-phase column (e.g., C18) is typically suitable for the separation of aromatic compounds like this compound.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would be a starting point for method development. The gradient and composition would need to be optimized for good peak shape and separation from any potential impurities or degradation products.

-

Detection: this compound contains a chromophore and can be detected by UV spectrophotometry. The detection wavelength should be set at the absorbance maximum of the compound.

-

Quantification: A calibration curve would be constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. This calibration curve would then be used to determine the concentration of this compound in the filtered saturated solutions from the solubility experiment.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. CAS 16837-38-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 16837-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Nicotinic Anhydride: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of nicotinic anhydride (B1165640), a compound of interest in various research and development applications. Due to the limited availability of published experimental spectral data for nicotinic anhydride, this document focuses on predicted values and characteristic spectral features derived from its chemical structure and comparison with analogous compounds. Furthermore, it outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis of this compound.

Predicted Spectral Data for this compound

The following tables summarize the anticipated spectral data for this compound based on its molecular structure. These predictions are intended to serve as a reference for researchers undertaking the analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-2' | ~ 9.0 | Doublet of doublets | dd |

| H-6, H-6' | ~ 8.8 | Doublet of doublets | dd |

| H-4, H-4' | ~ 8.2 | Doublet of triplets | dt |

| H-5, H-5' | ~ 7.5 | Doublet of doublets | dd |

Note: The predicted chemical shifts are for a standard deuterated solvent such as CDCl₃ and are subject to variation based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Anhydride) | ~ 160-165 |

| C-2, C-2' | ~ 153 |

| C-6, C-6' | ~ 150 |

| C-4, C-4' | ~ 137 |

| C-3, C-3' | ~ 128 |

| C-5, C-5' | ~ 124 |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary with the solvent and other experimental parameters.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Anhydride) | ~ 1820 and ~ 1750 (two bands) | Strong |

| C-O-C Stretch (Anhydride) | ~ 1100 - 1000 | Strong |

| C=N Stretch (Pyridine Ring) | ~ 1600 - 1550 | Medium to Strong |

| C-H Aromatic Stretch | ~ 3100 - 3000 | Medium |

| C-H Aromatic Bend (out-of-plane) | ~ 900 - 675 | Medium to Strong |

Note: The presence of two distinct C=O stretching bands is a hallmark of an anhydride functional group.[1]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 123 | [C₆H₄NO₂]⁺ (Nicotinoyl cation) |

| 106 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g., Electron Ionization).

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Specific parameters should be optimized based on the instrument and sample characteristics.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

2. Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

3. Data Interpretation:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak corresponds to the molecular weight of the compound.

-

The fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Discovery and Synthesis of Nicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (Vitamin B3), is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the introduction of the nicotinoyl group. Its history is intertwined with the development of organic chemistry and the quest for efficient methods to create derivatives of biologically important molecules. This guide provides an in-depth exploration of the discovery and historical evolution of nicotinic anhydride synthesis, presenting key experimental protocols and quantitative data for researchers in chemistry and drug development.

Historical Perspective and Discovery

The synthesis of this compound was first reported as a derivative of nicotinic acid. Early methods were often cumbersome, involving multiple steps and the use of harsh reagents. Over the years, significant efforts have been made to develop more efficient, higher-yielding, and economically viable synthetic routes.

The first preparation of this compound involved the reaction of nicotinoyl chloride with sodium nicotinate (B505614).[1] This established a foundational, albeit sometimes inconvenient, route due to the challenges associated with preparing and handling the acid chloride. Subsequent developments focused on avoiding the isolation of the often sensitive acid chlorides and improving the overall efficiency of the process.

A notable advancement was the use of oxalyl chloride with potassium nicotinate in anhydrous benzene (B151609).[1] A significant step forward in terms of simplicity and yield was the method developed by Rinderknecht and Ma, which utilizes phosgene (B1210022) and triethylamine (B128534).[1] This procedure avoids two-phase reaction systems and the need for less accessible acid chlorides.[1] Concurrently, more economical industrial processes were being explored, such as the method patented by Badgett, which employs thionyl chloride.[2][3]

Key Synthesis Methodologies

Several key methods for the synthesis of this compound have been documented, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

Rinderknecht and Ma Method (using Phosgene)

This method is distinguished by its simplicity and high yield.[1] It involves the reaction of nicotinic acid with phosgene in the presence of triethylamine.

Experimental Protocol:

A suspension of 10 g (0.081 mole) of nicotinic acid in 275 ml of anhydrous benzene is azeotropically dried by distilling off approximately 75 ml of the benzene.[1] The mixture is then cooled to 5°C in an ice bath.[1] To this cold suspension, 8.65 g (0.086 mole, 5% excess) of triethylamine is added at once, resulting in a clear solution.[1] While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) is added.[1] Triethylamine hydrochloride precipitates immediately.[1] The reaction mixture is stirred at room temperature for 45 minutes and then heated to boiling.[1] The hot mixture is filtered to remove the triethylamine hydrochloride.[1] The filtrate is evaporated to dryness, and the residue is treated with a benzene-cyclohexane mixture to crystallize the this compound.[1]

Synthesis Workflow: Rinderknecht and Ma Method

Caption: Workflow for the Rinderknecht and Ma synthesis of this compound.

Badgett Method (using Thionyl Chloride)

This method, detailed in a U.S. patent, was developed as a more economical alternative to previous syntheses.[2] It utilizes the reaction of nicotinic acid with thionyl chloride to form nicotinyl chloride hydrochloride in situ, which is then reacted with a metal salt of nicotinic acid.

Experimental Protocol (Example IV from Patent):

To a solution of 246 g of nicotinic acid in 600 cc of nitrobenzene, 238 g of thionyl chloride is added.[2] The mixture is heated under reflux for approximately 2 hours, or until the evolution of gases ceases.[2] Then, 322 g of potassium nicotinate is added, and the mixture is refluxed for an additional 3 to 4 hours.[2] The reaction mixture is then poured into 3 liters of benzene, heated to boiling, and filtered while hot.[2] The crystalline nicotinic acid anhydride is isolated from the filtrate upon cooling.[2]

Synthesis Workflow: Badgett Method

References

Nicotinic anhydride as a derivative of nicotinic acid (Vitamin B3)

An In-depth Technical Guide to Nicotinic Anhydride (B1165640) as a Derivative of Nicotinic Acid (Vitamin B3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a vital nutrient and a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic redox reactions within the body.[1][2] Beyond its nutritional role, nicotinic acid is a pharmacological agent, primarily used in the management of dyslipidemia.[3] Nicotinic anhydride (CAS No: 16837-38-0), a derivative formed from the dehydration of two molecules of nicotinic acid, serves as a key intermediate in organic and medicinal chemistry.[4] This stable, solid compound is a reactive acylating agent, making it a valuable tool in the synthesis of various nicotinic acid derivatives, including esters and amides, which are explored for their potential therapeutic applications.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, reactivity, and role in the development of novel chemical entities.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline solid.[4] It is highly sensitive to moisture and should be handled under anhydrous conditions.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16837-38-0 | [4][7] |

| Molecular Formula | C₁₂H₈N₂O₃ | [4][7] |

| Molecular Weight | 228.20 g/mol | [7] |

| Melting Point | 122–125 °C | [6] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

| IUPAC Name | pyridine-3-carbonyl pyridine-3-carboxylate | [7] |

| Synonyms | 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride | [4][8] |

Synthesis of this compound

This compound can be synthesized through several methods. Historically, it was prepared by the reaction of nicotinoyl chloride with sodium nicotinate.[6][9] A more recent and simpler method, distinguished by its high yield and avoidance of sensitive acid chlorides, involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534).[6]

Experimental Protocol: Synthesis from Nicotinic Acid and Phosgene[6]

This protocol is based on the procedure described in Organic Syntheses.

Materials:

-

Nicotinic acid (reagent grade)

-

Benzene (B151609) (anhydrous)

-

Triethylamine (freshly distilled)

-

12.5% solution of phosgene in benzene

-

Cyclohexane (anhydrous)

-

Calcium chloride

-

Sodium wire or calcium hydride

Equipment:

-

500-ml. three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Claisen head

-

Thermometer

-

Calcium chloride tube

-

Ice bath

-

Rotary evaporator

-

Filter funnel

Procedure:

-

A suspension of 10.0 g. (0.081 mole) of nicotinic acid in 150 ml. of anhydrous benzene is placed in a 500-ml. three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

The mixture is heated to boiling with stirring, and about 50 ml. of benzene is distilled to remove any moisture.

-

The apparatus is then fitted with a Claisen head, a thermometer, and a calcium chloride tube, and the mixture is cooled to 5°C in an ice bath.

-

8.65 g. (0.086 mole, 5% excess) of triethylamine is added all at once to the cold suspension.

-

While maintaining the temperature below 7°C, 34 g. of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) is added through the dropping funnel. Triethylamine hydrochloride precipitates immediately.

-

The mixture is stirred at room temperature for 45 minutes, then heated to boiling and filtered while hot under slightly reduced pressure.

-

The collected triethylamine hydrochloride is washed on the filter with three 25-ml. portions of warm benzene (60°C).

-

The combined filtrate and washes are evaporated to dryness on a rotary evaporator.

-

The residue is simmered with 75 ml. of anhydrous benzene and filtered while hot. The filtrate is allowed to stand at 20°C for 2–3 hours to crystallize the product.

-

The crystals are collected, washed with cold anhydrous benzene, and dried under vacuum to yield this compound.

-

The filtrate can be further processed by evaporation and recrystallization from a benzene-cyclohexane mixture (2:3) to obtain an additional yield.

Yield: 87–93%[6] Melting Point: 122–123°C[6]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

As a carboxylic anhydride, this compound is an effective acylating agent, participating in reactions with nucleophiles such as alcohols, amines, and thiols. This reactivity is central to its utility in organic synthesis.[4] It is particularly valuable for introducing the nicotinoyl group into molecules, a common strategy in drug design to modulate the physicochemical properties of a parent compound, create prodrugs, or synthesize analogs of biologically active molecules.[5]

Esterification Reactions

This compound reacts with alcohols to form nicotinic acid esters. This is a key method for producing compounds like testosterone-17-nicotinate, where the nicotinoyl moiety is appended to a steroidal backbone.[5]

Amidation Reactions

The reaction of this compound with primary or secondary amines yields nicotinamides. This reaction is fundamental in the synthesis of various compounds, including potential antitubercular agents derived from nicotinic acid hydrazides.[10]

Role in Drug Discovery

The nicotinoyl group is a feature of many biologically active compounds. Nicotinic acid derivatives are investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative disorders, tuberculosis, and as agonists or antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs).[10][11][12] this compound serves as a crucial reagent in the synthesis of these derivatives, facilitating the exploration of structure-activity relationships.[13] For example, it can be used in the synthesis of hydroxyl-functionalized iron(II) bis(NHC) complexes and various other biochemical agents.[14][15]

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its parent compound, nicotinic acid, has well-established biological roles and signaling mechanisms. The primary pharmacological effects of nicotinic acid are mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells.[2][3]

GPR109A-Gαi Mediated Inhibition of Lipolysis

The most characterized pathway involves the activation of GPR109A in fat cells.[3]

-

Binding: Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes.

-

G-protein Activation: This binding activates the inhibitory G-protein, Gαi.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Inactivation: Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA).

-

Lipolysis Inhibition: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in the breakdown of triglycerides. Inactivation of PKA thus inhibits lipolysis, reducing the release of free fatty acids into the circulation.[3][16]

This anti-lipolytic effect is central to nicotinic acid's ability to lower triglyceride and VLDL-C levels.

Caption: GPR109A-Gαi pathway leading to inhibition of lipolysis.

Analytical Methods for Characterization

The characterization and quantification of this compound and its derivatives rely on standard analytical techniques. Given its structure, methods suitable for other nicotinic acid derivatives are applicable.[17]

| Analytical Technique | Purpose | Key Considerations | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Requires a suitable stationary phase (e.g., C18) and mobile phase. UV detection is common. | [17] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and the compound itself (potentially with derivatization). | Thermal stability of the analyte is a factor. Provides structural information. | [17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR are standard for confirming the molecular structure. | [18] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic anhydride C=O stretching bands would be expected. | - |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range indicates high purity. | [6] |

General Workflow for HPLC-UV Analysis

Caption: General workflow for HPLC-UV analysis.

Safety and Handling

This compound is classified as a skin and eye irritant.[7] It is extremely sensitive to moisture, and all handling should be performed in a dry environment using oven-dried glassware.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

This compound is a pivotal derivative of nicotinic acid, serving as a versatile and efficient reagent in synthetic chemistry. Its ability to readily introduce the nicotinoyl moiety makes it an invaluable tool for medicinal chemists and drug development professionals exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory and its role in the broader context of pharmaceutical research.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Niacin? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 16837-38-0: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C12H8N2O3 | CID 85607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 16837-38-0 [amp.chemicalbook.com]

- 14. This compound | 16837-38-0 [chemicalbook.com]

- 15. medkoo.com [medkoo.com]

- 16. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. benchchem.com [benchchem.com]

- 18. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nicotinic Anhydride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of nicotinic anhydride (B1165640) (pyridine-3-carboxylic anhydride), a key reagent in organic and medicinal chemistry. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and application, and its role as a precursor for pharmacologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams.

Core Properties of Nicotinic Anhydride

This compound is a symmetrical anhydride derived from nicotinic acid (Vitamin B3).[1] It is typically a white to off-white crystalline solid and is primarily used as an acylating agent in organic synthesis for the preparation of nicotinic acid esters and amides, which are often explored for their pharmacological potential.[1][2] The compound is highly sensitive to moisture.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of this compound, along with its expected spectroscopic characteristics based on the anhydride functional group and pyridine (B92270) moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16837-38-0 | [1][3] |

| Molecular Formula | C₁₂H₈N₂O₃ | [1][4] |

| Molecular Weight | 228.21 g/mol | [3][4] |

| Exact Mass | 228.0535 Da | [3] |

| Melting Point | 122–125 °C | [5] |

| Boiling Point | 200 °C @ 1 mmHg | [5] |

| Appearance | White to off-white powder/crystal | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Acetone) | [2][3] |

| Synonyms | 3-Pyridinecarboxylic acid, anhydride; Nicotinoyl anhydride | [1] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Range / Value | Reference(s) |

| FT-IR | C=O Asymmetric Stretch | ~1820 cm⁻¹ | [6][7][8] |

| C=O Symmetric Stretch | ~1750 cm⁻¹ | [6][7][8] | |

| C-O Stretch | 1000 - 1300 cm⁻¹ | [7][8] | |

| ¹H NMR | Pyridine Ring Protons | δ 7.0 - 9.0 ppm | [9] |

| ¹³C NMR | C=O (Carbonyl) | δ 160 - 180 ppm | [6][8][10] |

| Pyridine Ring Carbons | δ 120 - 155 ppm | [10][11] | |

| Mass Spec. | [M+H]⁺ (m/z) | 229.06078 (Predicted) | [12] |

| [M+Na]⁺ (m/z) | 251.04272 (Predicted) | [12] | |

| Key Fragmentation | Formation of nicotinoyl acylium ion (m/z = 106) | [6][13] |

Synthesis and Experimental Protocols

This compound is most effectively prepared through the reaction of nicotinic acid with a dehydrating agent. The procedure detailed in Organic Syntheses provides a reliable and high-yield method.

High-Yield Synthesis from Nicotinic Acid

This protocol, adapted from Rinderknecht and Ma, involves the in-situ formation of a reactive intermediate from nicotinic acid using phosgene (B1210022) and triethylamine (B128534).[5]

Experimental Protocol:

-

Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, suspend 10.0 g (0.081 mole) of nicotinic acid in 150 ml of anhydrous benzene (B151609). All glassware must be rigorously dried as this compound is extremely sensitive to moisture.[5]

-

Base Addition: Cool the suspension to 5°C in an ice bath. Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine. The mixture should become a clear solution.[5]

-

Phosgene Addition: While maintaining the temperature below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel over a period of 30-45 minutes. Triethylamine hydrochloride will precipitate immediately.[5]

-

Reaction: After addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Isolation: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 5-ml portions of cold anhydrous benzene.[5]

-

Crystallization: Allow the combined filtrate and washes to stand at 20°C for 2-3 hours. The crystalline product will form. Collect the this compound by filtration, wash with two 4-ml portions of cold anhydrous benzene, and dry in a vacuum. A typical yield is 6.25 g (68%).[5]

-

Second Crop: Evaporate the filtrate to dryness on a rotary evaporator. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture. Filter while hot to remove any insoluble material. Store the filtrate at 5°C for 18 hours to obtain a second crop of crystalline product (approx. 2.4 g, 25%).[5]

-

Total Yield: The total yield of this compound is typically 87–93%.[5]

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the nicotinoyl group into molecules, a common strategy in the development of prodrugs or analogs with modified pharmacological properties.[2] Its primary application is in acylation reactions with nucleophiles such as alcohols and amines.

Esterification of Steroids

A key application is the synthesis of nicotinic acid esters. The following protocol describes the esterification of testosterone (B1683101).

Experimental Protocol:

-

Reaction Setup: Heat 14 parts by weight of this compound in a reaction vessel to 140°C to form a melt.[2]

-

Addition: Add 15 parts by weight of testosterone to the molten anhydride.[2]

-

Reaction: Maintain the mixture at 140°C for 30 minutes with frequent stirring.[2]

-

Workup: After cooling, crush the resulting solid and suspend it in 500 parts by volume of water.[2]

-

Purification: Add sodium bicarbonate to dissolve the unreacted anhydride and the nicotinic acid byproduct. The insoluble product, testosterone-17-nicotinate, precipitates.[2]

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry to yield the final product.[2]

Relevance in Drug Development

While this compound itself is not typically a therapeutic agent, it serves as a critical intermediate for synthesizing derivatives that target biological systems. Many such derivatives are designed to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological processes.[13] The modulation of nAChRs is a therapeutic strategy for various conditions, including pain, addiction, depression, and cognitive disorders.[7][13]

The synthesis of nicotinic esters or amides from this compound allows for the modification of a parent drug's properties (e.g., lipophilicity, duration of action) or the creation of novel ligands that can act as agonists, antagonists, or allosteric modulators of specific nAChR subtypes.[2][14]

Safety and Handling

This compound is an irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be employed.[1] Due to its high sensitivity to moisture, it should be handled under anhydrous conditions and stored in a dry, dark environment.[3][5]

References

- 1. This compound | C12H8N2O3 | CID 85607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 16837-38-0 [chemicalbook.com]

- 6. Ch20: Spectroscopic Analysis : Anhydrides [chem.ucalgary.ca]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bhu.ac.in [bhu.ac.in]

- 11. compoundchem.com [compoundchem.com]

- 12. PubChemLite - this compound (C12H8N2O3) [pubchemlite.lcsb.uni.lu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nicotinic Anhydride in the Synthesis of Biologically Active Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (Vitamin B3), is a crucial reagent in organic synthesis. While direct biological activities of nicotinic anhydride are not extensively documented, its significance lies in its utility as a precursor for a diverse range of nicotinic acid derivatives that exhibit notable pharmacological properties. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the preparation of bioactive esters and amides, and the biological evaluation of these derivatives, with a focus on their antimicrobial and anti-inflammatory activities. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development endeavors in this area.

Introduction

Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a highly reactive and efficient acylating agent for the introduction of the nicotinoyl moiety into various molecular scaffolds. Its primary biological significance is therefore indirect, stemming from the pharmacological profiles of the compounds synthesized from it. This guide will explore the synthesis of this compound and its application in creating derivatives with potential therapeutic applications.

Synthesis of this compound